Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate
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Overview
Description
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound with a molecular formula of C11H15N3O2 and a molecular weight of 221.26 g/mol . This compound is primarily used for research purposes and has shown potential in various scientific applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves multiple steps. One common method includes the cyclization of pyrrole rings with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO yields the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Pyrrolopyrazine derivatives: These compounds share the pyrazine ring and exhibit similar biological activities.
Uniqueness
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is unique due to its specific arrangement of nitrogen atoms and the presence of a cyclopropyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
methyl 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)10-9(7-2-3-7)13-8-6-12-4-5-14(8)10/h7,12H,2-6H2,1H3 |
InChI Key |
ATJNDMCYBXJGQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2N1CCNC2)C3CC3 |
Origin of Product |
United States |
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